3-Fluoro-5-(1-methylcyclopropyl)phenol
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Overview
Description
3-Fluoro-5-(1-methylcyclopropyl)phenol is an organic compound with the molecular formula C10H11FO. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 3-position and a 1-methylcyclopropyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is used to replace a leaving group on the aromatic ring . The reaction conditions often involve the use of a base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods
Industrial production methods for 3-Fluoro-5-(1-methylcyclopropyl)phenol may involve large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions is critical to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1-methylcyclopropyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used in the presence of a base and a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
Scientific Research Applications
3-Fluoro-5-(1-methylcyclopropyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1-methylcyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
3-Fluoro-5-(1-methylcyclopropyl)phenol is unique due to the presence of both a fluorine atom and a 1-methylcyclopropyl group on the phenol ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-fluoro-5-(1-methylcyclopropyl)phenol |
InChI |
InChI=1S/C10H11FO/c1-10(2-3-10)7-4-8(11)6-9(12)5-7/h4-6,12H,2-3H2,1H3 |
InChI Key |
DZUOSEMLBLWLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
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